Cas no 954259-04-2 (6-(2-methylphenoxy)pyridin-3-ylmethanamine)

6-(2-Methylphenoxy)pyridin-3-ylmethanamine is a versatile intermediate in organic synthesis, particularly valued for its pyridine and phenoxy structural motifs. The compound's amine functionality enhances its reactivity, making it suitable for derivatization in pharmaceutical and agrochemical applications. Its aromatic system allows for further functionalization, enabling the development of complex molecules with tailored properties. The 2-methylphenoxy group contributes to steric and electronic modulation, influencing binding affinity in target interactions. This compound is typically employed in research settings for the synthesis of bioactive molecules, where its stability and synthetic flexibility are advantageous. Proper handling and storage under inert conditions are recommended to maintain its integrity.
6-(2-methylphenoxy)pyridin-3-ylmethanamine structure
954259-04-2 structure
Product name:6-(2-methylphenoxy)pyridin-3-ylmethanamine
CAS No:954259-04-2
MF:C13H14N2O
MW:214.263062953949
CID:6065722
PubChem ID:16792959

6-(2-methylphenoxy)pyridin-3-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • [6-(2-methylphenoxy)pyridin-3-yl]methanamine
    • 954259-04-2
    • 6-(2-Methylphenoxy)-3-pyridinemethanamine
    • EN300-10151453
    • AKOS000146595
    • 3-Pyridinemethanamine, 6-(2-methylphenoxy)-
    • 6-(2-methylphenoxy)pyridin-3-ylmethanamine
    • Inchi: 1S/C13H14N2O/c1-10-4-2-3-5-12(10)16-13-7-6-11(8-14)9-15-13/h2-7,9H,8,14H2,1H3
    • InChI Key: QIGUUIFZSGLUBR-UHFFFAOYSA-N
    • SMILES: C1=NC(OC2=CC=CC=C2C)=CC=C1CN

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1Ų
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.130±0.06 g/cm3(Predicted)
  • Boiling Point: 352.9±37.0 °C(Predicted)
  • pka: 7.84±0.29(Predicted)

6-(2-methylphenoxy)pyridin-3-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10151453-0.05g
[6-(2-methylphenoxy)pyridin-3-yl]methanamine
954259-04-2 95%
0.05g
$118.0 2023-10-28
Enamine
EN300-10151453-5.0g
[6-(2-methylphenoxy)pyridin-3-yl]methanamine
954259-04-2 95%
5g
$1695.0 2023-05-26
Enamine
EN300-10151453-0.5g
[6-(2-methylphenoxy)pyridin-3-yl]methanamine
954259-04-2 95%
0.5g
$457.0 2023-10-28
Enamine
EN300-10151453-10.0g
[6-(2-methylphenoxy)pyridin-3-yl]methanamine
954259-04-2 95%
10g
$2516.0 2023-05-26
Aaron
AR024SL1-250mg
6-(2-Methylphenoxy)-3-pyridinemethanamine
954259-04-2 95%
250mg
$372.00 2025-02-15
1PlusChem
1P024SCP-1g
6-(2-Methylphenoxy)-3-pyridinemethanamine
954259-04-2 95%
1g
$784.00 2024-04-19
1PlusChem
1P024SCP-2.5g
6-(2-Methylphenoxy)-3-pyridinemethanamine
954259-04-2 95%
2.5g
$1480.00 2024-04-19
1PlusChem
1P024SCP-50mg
6-(2-Methylphenoxy)-3-pyridinemethanamine
954259-04-2 95%
50mg
$202.00 2024-04-19
Aaron
AR024SL1-50mg
6-(2-Methylphenoxy)-3-pyridinemethanamine
954259-04-2 95%
50mg
$188.00 2025-02-15
1PlusChem
1P024SCP-5g
6-(2-Methylphenoxy)-3-pyridinemethanamine
954259-04-2 95%
5g
$2157.00 2024-04-19

Additional information on 6-(2-methylphenoxy)pyridin-3-ylmethanamine

Introduction to Compound with CAS No. 954259-04-2 and Product Name: 6-(2-methylphenoxy)pyridin-3-ylmethanamine

Compound with the CAS number 954259-04-2, identified by the product name 6-(2-methylphenoxy)pyridin-3-ylmethanamine, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a pyridine ring linked to a phenoxy group, which is further substituted with a methyl group, creating a versatile scaffold for further chemical modifications and biological evaluations.

The 6-(2-methylphenoxy)pyridin-3-ylmethanamine moiety is particularly noteworthy for its potential role in modulating biological pathways. The presence of the pyridine ring suggests possible interactions with enzymes and receptors, which are critical for drug efficacy. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of such compounds with remarkable accuracy. This has facilitated the design of more targeted and efficient drug candidates.

In the context of contemporary pharmaceutical research, compounds like 6-(2-methylphenoxy)pyridin-3-ylmethanamine are being explored for their potential in addressing various therapeutic challenges. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in inflammatory responses. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The structural flexibility of the phenoxy group allows for modifications that can enhance binding specificity, making it an attractive scaffold for drug design.

Moreover, the 6-(2-methylphenoxy)pyridin-3-ylmethanamine structure has been investigated for its potential role in central nervous system (CNS) disorders. The pyridine ring is known to cross the blood-brain barrier, which is a crucial factor for CNS-targeted drugs. Preclinical studies have suggested that certain analogs of this compound may exhibit neuroprotective properties, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These studies often employ high-throughput screening techniques to identify compounds with optimal pharmacological profiles.

The synthesis of 6-(2-methylphenoxy)pyridin-3-ylmethanamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and flow chemistry, have been employed to streamline these reactions. The use of chiral auxiliaries or catalysts can also be employed to achieve enantioselective synthesis, which is crucial for developing drugs with specific stereochemical requirements.

From a regulatory perspective, compounds like 6-(2-methylphenoxy)pyridin-3-ylmethanamine must undergo rigorous testing to meet safety and efficacy standards before they can be considered for clinical use. This involves comprehensive toxicological studies, pharmacokinetic evaluations, and preclinical trials. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has significantly accelerated this process by enabling rapid analysis of large datasets and prediction of drug-like properties.

The role of 6-(2-methylphenoxy)pyridin-3-ylmethanamine in interdisciplinary research is also noteworthy. Its structural features make it a valuable tool for studying molecular interactions at the atomic level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used to elucidate its three-dimensional structure and understand how it interacts with biological targets. These insights are essential for designing drugs that not only bind effectively but also exhibit minimal side effects.

In conclusion, compound with CAS No. 954259-04-2 and its product name 6-(2-methylphenoxy)pyridin-3-ylmethanamine represent a promising area of research in pharmaceutical chemistry. Its unique structural features and potential applications in treating various diseases make it a subject of intense study. As research continues to evolve, it is likely that new derivatives and analogs will be developed, further expanding the therapeutic potential of this class of compounds.

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